molecular formula C15H20N4OS B2542956 3-[2-(2-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-33-1

3-[2-(2-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No. B2542956
M. Wt: 304.41
InChI Key: NQDIGCNMTDLFPU-UHFFFAOYSA-N
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Description

The compound "3-[2-(2-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one" is a heterocyclic molecule that appears to be closely related to various pyrimidine derivatives that have been synthesized and studied for their potential biological activities. Pyrimidine is a six-membered ring containing nitrogen atoms at positions 1 and 3, and it is a crucial structure found in many biological molecules, including nucleotides and several pharmaceuticals.

Synthesis Analysis

The synthesis of related sulfanyl pyrimidin-4(3H)-one derivatives has been reported using simple and efficient methods. For instance, the reaction of certain compounds with phenacyl bromide, 4-methyl phenacyl bromide, or 4-nitrophenacyl bromide leads to the formation of various substituted pyrimidin-4(3H)-ones . These methods provide a pathway to synthesize a wide range of derivatives, potentially including the compound of interest, by altering the substituents on the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using spectroscopic techniques such as FT-IR and FT-Raman. These studies provide insights into the equilibrium geometry and vibrational wave numbers of the molecules, which are computed using density functional methods. The molecular structure is influenced by hyperconjugative interactions and charge delocalization, as revealed by NBO analysis . Such analyses are essential for understanding the electronic properties and reactivity of the compound .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including domino reactions, which can lead to the cleavage of the substrate and the formation of new compounds such as substituted pyrazoles and anilines . The reactivity of these compounds is influenced by the electrophilicity of the alpha-carbon atom in the azomethine derivative formed during the reaction. Understanding these reactions is crucial for predicting the behavior of the compound under different chemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be predicted through computational methods. For example, the nonlinear optical behavior of these compounds can be theoretically predicted, and molecular docking results can suggest potential inhibitory activity against various biological targets . The molecular electrostatic potential (MEP) analysis reveals the distribution of charges across the molecule, which is important for understanding its interaction with other molecules and ions.

Scientific Research Applications

Synthesis and Catalytic Applications

Hybrid catalysts play a crucial role in the synthesis of pyranopyrimidine derivatives, offering a broad synthetic applicability and bioavailability. The development of 5H-pyrano[2,3-d]pyrimidine scaffolds, through one-pot multicomponent reactions utilizing diverse catalysts such as organocatalysts, metal catalysts, and green solvents, highlights the compound's significance in medicinal and pharmaceutical industries. This methodology facilitates the synthesis of structurally complex and bioactive molecules, demonstrating the compound's versatility in chemical synthesis and drug development (Parmar, Vala, & Patel, 2023).

Biological Activities and Therapeutic Potentials

Pyrimidine derivatives are known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This diversity in biological activities is attributed to the pyrimidine core's ability to interact with various biological targets. For instance, substituted tetrahydropyrimidine derivatives have shown potent in-vitro anti-inflammatory activity, suggesting their potential in designing new anti-inflammatory agents (Gondkar, Deshmukh, & Chaudhari, 2013). Additionally, the versatility of pyrimidine scaffolds in the synthesis of bioactive molecules underscores their importance in the development of new therapeutic agents.

Chemical Inhibitors and Pharmacological Significance

The compound and its related pyrimidine derivatives serve as selective inhibitors for various enzymes, demonstrating their pharmacological significance. Chemical inhibitors based on the pyrimidine structure have been utilized in studying enzyme selectivity and drug-drug interactions, highlighting the compound's potential in the development of pharmacological agents (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the interest in pyrido[2,3-d]pyrimidin derivatives in medicinal chemistry , this compound could be a subject of future pharmacological studies.

properties

IUPAC Name

3-[2-(2-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-11-5-2-3-8-18(11)9-10-19-14(20)12-6-4-7-16-13(12)17-15(19)21/h4,6-7,11H,2-3,5,8-10H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDIGCNMTDLFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCN2C(=O)C3=C(NC2=S)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

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